![molecular formula C10H8ClNO2S B1429042 8-Methyl-isoquinoline-5-sulfonyl chloride CAS No. 1273567-42-2](/img/structure/B1429042.png)
8-Methyl-isoquinoline-5-sulfonyl chloride
Overview
Description
8-Methyl-isoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a pale-yellow to yellow-brown solid that is used in various chemical reactions and research applications. The compound is known for its reactivity towards amines and is often used as a sulfonylating agent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-isoquinoline-5-sulfonyl chloride typically involves the reaction of 8-methyl-isoquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
Starting Material: 8-Methyl-isoquinoline
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is conducted at a low temperature to prevent decomposition and side reactions.
The product, this compound, is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-isoquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group (-SO2Cl) is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF), and other organic solvents
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the nucleophile used. For example:
With Amines: Formation of sulfonamides
With Alcohols: Formation of sulfonate esters
With Thiols: Formation of sulfonate thioesters.
Scientific Research Applications
Medicinal Chemistry
8-Methyl-isoquinoline-5-sulfonyl chloride has shown significant potential in the development of new therapeutic agents due to its biological activity against various diseases.
Anticancer Activity:
Research indicates that derivatives of this compound exhibit potent cytotoxic effects against several human cancer cell lines. For instance, studies have demonstrated that compounds derived from this compound show IC50 values in the low micromolar range against melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines . The following table summarizes some key findings:
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 | 4.2 | 10 |
8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 | 6.0 | 8 |
8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 | 5.5 | 9 |
Antimicrobial Activity:
The compound also exhibits antimicrobial properties, particularly against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it can inhibit both gram-positive and gram-negative bacteria effectively . The following table presents data on its antimicrobial efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus (ATCC 29213) | 16 |
Enterococcus faecalis (ATCC 29212) | 32 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing various compounds. It is particularly useful in:
Substitution Reactions:
The compound can react with amines to form sulfonamides under mild conditions, which are essential in drug development.
Coupling Reactions:
It participates in coupling reactions such as Suzuki–Miyaura coupling, facilitated by palladium catalysts and organoboron reagents. This property allows for the construction of complex molecular architectures that are valuable in pharmaceuticals.
Industrial Applications
Beyond its laboratory applications, this compound is utilized in the production of dyes and other industrial chemicals due to its unique chemical properties. Its ability to undergo various chemical transformations makes it a valuable building block in industrial chemistry.
Case Studies and Research Findings
Several studies have focused on the biological activities and synthetic applications of this compound:
Anticancer Studies:
A detailed study highlighted that derivatives of this compound showed significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal human fibroblasts, indicating their potential as anticancer agents .
Antimicrobial Studies:
Another investigation assessed the compound's efficacy against MRSA and other resistant strains, demonstrating promising results that suggest its candidacy for new antibiotic development .
Mechanistic Insights:
Research has provided insights into the mechanisms by which these compounds exert their effects, including interference with DNA replication and protein synthesis in bacterial cells, leading to cell death .
Mechanism of Action
The mechanism of action of 8-Methyl-isoquinoline-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group (-SO2Cl). This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Similar to 8-Methyl-isoquinoline-5-sulfonyl chloride, Dansyl chloride is a sulfonylating agent used in organic synthesis.
8-Hydroxyquinoline-5-sulfonyl Chloride: Another related compound, used in the synthesis of sulfonamides and other derivatives.
Uniqueness
This compound is unique due to its specific structure, which includes an isoquinoline moiety with a methyl group at the 8-position and a sulfonyl chloride group at the 5-position. This unique structure imparts distinct reactivity and properties compared to other sulfonyl chlorides .
Biological Activity
8-Methyl-isoquinoline-5-sulfonyl chloride (CAS No. 1273567-42-2) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential applications in medicinal chemistry.
Chemical Structure
This compound features an isoquinoline skeleton with a sulfonyl chloride group at the 5-position and a methyl group at the 8-position. The structural formula can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 240.71 g/mol |
Melting Point | Not explicitly stated |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoquinoline, including this compound, exhibit significant antimicrobial properties. Research indicates that this compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus (MRSA)
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several isoquinoline derivatives against MRSA and other resistant strains. The results showed that compounds with specific substituents on the isoquinoline ring exhibited enhanced activity, with MIC values ranging from to mg/mL against various pathogens .
Anticancer Activity
Isoquinoline derivatives have been extensively studied for their anticancer properties. This compound has been linked to the inhibition of cancer cell proliferation in various human cancer lines, including:
- A549 (lung adenocarcinoma)
- MDA-MB-231 (breast adenocarcinoma)
- C-32 (human melanoma)
In vitro studies revealed that this compound induced apoptosis in cancer cells, with IC50 values ranging from to µM across different cell lines .
The mechanism by which this compound exerts its anticancer effects involves modulation of cell cycle regulators such as P53 and P21, along with alterations in the expression of BCL-2 and BAX genes, which are crucial for apoptosis regulation .
Antiviral Activity
Emerging research suggests that isoquinoline derivatives may also possess antiviral properties. For instance, studies have indicated that certain derivatives can inhibit viral replication in vitro, particularly against influenza viruses . The antiviral activity appears to correlate positively with lipophilicity and electron-withdrawing characteristics of substituents on the isoquinoline nucleus.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
Isoquinoline-5-sulfonyl chloride | Moderate | Low | Basic structure |
8-Hydroxyquinoline derivatives | High | High | Known for broad-spectrum activity |
This compound | High | High | Enhanced activity due to methyl group |
Properties
IUPAC Name |
8-methylisoquinoline-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-2-3-10(15(11,13)14)8-4-5-12-6-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGKLJCAUKEOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=CC2=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273567-42-2 | |
Record name | 8-Methyl-isoquinoline-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.